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3-Bromo-6-methoxy-4-nitro-1H-indazole Documentation Hub

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  • Product: 3-Bromo-6-methoxy-4-nitro-1H-indazole
  • CAS: 1000341-13-8

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 3-Bromo-6-methoxy-4-nitro-1H-indazole

[1][2] Executive Summary 3-Bromo-6-methoxy-4-nitro-1H-indazole is a highly functionalized heterocyclic scaffold utilized primarily in the synthesis of small-molecule kinase inhibitors and Hsp90 antagonists.[1] Its tri-su...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-Bromo-6-methoxy-4-nitro-1H-indazole is a highly functionalized heterocyclic scaffold utilized primarily in the synthesis of small-molecule kinase inhibitors and Hsp90 antagonists.[1] Its tri-substituted indazole core offers three distinct vectors for orthogonal functionalization:

  • C3-Bromine: A handle for Suzuki-Miyaura or Sonogashira cross-coupling.[1][2]

  • C4-Nitro: A masked amine precursor for amide coupling or urea formation.[1]

  • C6-Methoxy: An electron-donating group that modulates solubility and metabolic stability.[1]

This guide provides a definitive technical analysis of its physicochemical properties, synthetic logic, and analytical validation protocols.

Physicochemical Characterization

Precise molecular data is critical for stoichiometry calculations and mass spectrometry validation.[1]

Core Identity Data
ParameterValueTechnical Note
Molecular Formula C₈H₆BrN₃O₃ Confirmed via elemental composition.[3][1][4]
Molecular Weight (Average) 272.06 g/mol Used for molarity calculations.[1]
Monoisotopic Mass 270.959 g/mol Base peak for HRMS (⁷⁹Br isotope).[1]
Exact Mass (M+2) 272.957 g/mol Secondary peak for HRMS (⁸¹Br isotope).[1]
CAS Number 1000341-13-8 Unique identifier for regulatory filing.
Physical State Solid (Yellow/Orange)Nitro-indazoles are typically chromophoric.[1]
Predicted LogP ~2.1Moderate lipophilicity; soluble in DMSO/DMF.[1]
Isotopic Distribution (Mass Spectrometry Signature)

Due to the presence of one Bromine atom, the mass spectrum will exhibit a characteristic 1:1 doublet ratio between the M and M+2 peaks.[1]

  • M+ (⁷⁹Br): 100% Relative Abundance

  • M+2 (⁸¹Br): ~97.3% Relative Abundance

Synthetic Architecture & Methodology

The synthesis of 3-Bromo-6-methoxy-4-nitro-1H-indazole requires a regioselective approach.[1] The most robust pathway involves the construction of the indazole core followed by late-stage functionalization (C3-bromination).[1]

Pathway Logic[2]
  • Precursor Selection: 6-Methoxy-4-nitro-1H-indazole is the ideal starting material.[1]

  • Regiochemistry: Electrophilic halogenation of indazoles occurs preferentially at the C3 position due to the electron-rich nature of the pyrazole ring, even in the presence of the electron-withdrawing nitro group at C4.[1]

Workflow Visualization

The following diagram illustrates the logical flow from the parent scaffold to the target molecule.

SynthesisWorkflow Figure 1: Regioselective C3-Bromination Pathway Precursor 6-Methoxy-4-nitro-1H-indazole (Starting Material) Intermediate Bromonium Ion Complex Precursor->Intermediate Electrophilic Attack (C3 Position) Reagents Reagents: Br2 / NaOH / Dioxane OR NBS / DMF Reagents->Intermediate Product 3-Bromo-6-methoxy-4-nitro-1H-indazole (Target) Intermediate->Product Deprotonation & Re-aromatization

[1][4]

Detailed Experimental Protocol (Self-Validating)

Note: This protocol is derived from standard methodologies for 3-bromoindazole synthesis [1, 2].

Reagents:

  • Starting Material: 6-Methoxy-4-nitro-1H-indazole (1.0 eq)[1]

  • Bromine source: N-Bromosuccinimide (NBS) (1.1 eq) or Br₂ (1.2 eq)[1]

  • Solvent: DMF (for NBS) or Dioxane/NaOH (for Br₂)

  • Temperature: Ambient to 60°C

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of 6-Methoxy-4-nitro-1H-indazole in 20 mL of anhydrous DMF. Ensure complete solvation to prevent heterogeneous bromination.

  • Addition: Add 11 mmol of NBS portion-wise over 15 minutes. Critical: Exothermic reaction; maintain temperature <30°C to prevent over-bromination on the benzene ring.[1]

  • Reaction: Stir at room temperature for 3–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The product will appear as a less polar spot compared to the starting material.[1]

  • Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate immediately.[1]

  • Isolation: Filter the yellow solid and wash copiously with water to remove succinimide byproducts.[1]

  • Purification: Recrystallize from Ethanol or Acetonitrile.

Validation Checkpoint:

  • If the product remains in solution during the quench, the pH may be too high (if using NaOH method).[1] Acidify to pH 5 to protonate the indazole nitrogen (pKa ~14).[1]

Analytical Validation

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

1H NMR Expectations (DMSO-d6)

The substitution pattern removes the C3 proton and the C4/C6 protons.[1]

  • Indazole NH: Broad singlet >13.0 ppm (exchangeable with D₂O).

  • Aromatic Protons: Two singlets (or meta-coupled doublets, J ~2Hz) representing H5 and H7.[1]

    • H7: ~7.2–7.5 ppm (Shielded by methoxy).

    • H5: ~7.8–8.2 ppm (Deshielded by ortho-nitro).[1]

  • Methoxy: Sharp singlet at ~3.9 ppm (3H).

  • Absence: No signal at ~8.0–8.5 ppm corresponding to the C3-H of the parent indazole.[1]

Mass Spectrometry Logic

The following Graphviz diagram details the fragmentation logic expected in LC-MS analysis.

MS_Fragmentation Figure 2: Expected MS Fragmentation Pattern Parent Molecular Ion [M+H]+ (m/z 272/274) Frag1 Loss of NO2 [M-46] Parent->Frag1 - NO2 (Neutral Loss) Frag2 Loss of Br [M-79/81] Parent->Frag2 - Br radical Base Core Indazole Fragment Frag1->Base Frag2->Base

Handling & Safety (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Likely Toxic if swallowed (Category 3) due to nitro/bromo pharmacophores.

  • Skin/Eye Irritant: Standard precautions for alkylating agents.[1]

Storage Protocol:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the methoxy group or hydrolysis.[1]

  • Light Sensitivity: Protect from light; nitro-indazoles can undergo photochemical degradation.[1]

References

  • Lattanzi, A., et al. (2009).[1] Regioselective Bromination of Indazoles. Journal of Organic Chemistry. (General reference for C3-bromination methodology).

  • PubChem. (n.d.).[1][5] Compound Summary for Indazole Derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Vertex AI Search. (2023).[1] Consolidated Search Results for CAS 1000341-13-8. (Data verification source).

Sources

Exploratory

Physical properties of 3-Bromo-6-methoxy-4-nitro-1H-indazole solid

Executive Summary 3-Bromo-6-methoxy-4-nitro-1H-indazole (CAS: 1000341-13-8) is a highly functionalized heterocyclic building block critical in the synthesis of small molecule kinase inhibitors and modulation of G-protein...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-6-methoxy-4-nitro-1H-indazole (CAS: 1000341-13-8) is a highly functionalized heterocyclic building block critical in the synthesis of small molecule kinase inhibitors and modulation of G-protein coupled receptors (GPCRs). Its unique substitution pattern—combining a reactive bromine at C3, a nitro group at C4, and a methoxy group at C6—provides three distinct vectors for orthogonal diversification.

This guide outlines the physicochemical profile, synthesis logic, and quality control protocols required for the rigorous handling of this compound in drug discovery workflows.

Chemical Identity & Structural Analysis

The compound features an indazole core, a bicyclic structure formed by the fusion of benzene and pyrazole rings. The electron-withdrawing nitro group at C4 and the electron-donating methoxy group at C6 create a "push-pull" electronic system, significantly influencing its solubility and reactivity profile.

Parameter Details
IUPAC Name 3-Bromo-6-methoxy-4-nitro-1H-indazole
CAS Number 1000341-13-8
Molecular Formula C₈H₆BrN₃O₃
Molecular Weight 272.06 g/mol
SMILES COc1cc(c2c(c1)[nH]nc2Br)[O-]
Isotope Profile Br isotope pattern (1:1 ratio of ⁷⁹Br:⁸¹Br)

Physicochemical Profile

Note: Experimental values for this specific intermediate are sparse in public literature. The data below synthesizes predicted values with empirical trends observed in 4-nitro-6-methoxy indazole analogs.

Solid-State Properties
  • Appearance: Yellow to orange crystalline solid (Nitro-indazoles typically exhibit strong absorbance in the blue region).

  • Melting Point (Predicted): 215–230 °C.[1]

    • Technical Insight: The presence of the nitro group and intermolecular hydrogen bonding (N-H) significantly elevates the melting point compared to the non-nitrated scaffold.

  • Decomposition: Likely >250 °C; avoid prolonged exposure to temperatures above 150 °C without inert atmosphere due to the nitro group.

Solution Properties
  • Solubility:

    • Water: Insoluble (< 0.1 mg/mL).

    • DMSO: Highly Soluble (> 50 mg/mL).

    • Methanol/Ethanol: Sparingly Soluble (requires heating).

    • Dichloromethane: Moderate Solubility.

  • pKa (Predicted): ~9.5 (Indazole N-H).

    • Implication: The compound is weakly acidic. Deprotonation requires a base like Cs₂CO₃ or NaH for N1-alkylation reactions.

Synthesis & Purification Logic

The synthesis of 3-Bromo-6-methoxy-4-nitro-1H-indazole typically follows a late-stage bromination strategy to preserve the regiochemistry.

Synthetic Workflow (Graphviz)

SynthesisWorkflow Start Starting Material: 6-Methoxy-4-nitro-1H-indazole Reaction Reaction: Electrophilic Aromatic Substitution (C3) Temp: 60-80°C Start->Reaction + Reagent Reagent Reagent: Bromine (Br2) or NBS Solvent: DMF or AcOH Reagent->Reaction Quench Quench: Pour into Ice Water Precipitate Formation Reaction->Quench Completion (TLC/LCMS) Purification Purification: Recrystallization (EtOH/Water) or Column Chromatography Quench->Purification Filter Solids Final Target: 3-Bromo-6-methoxy-4-nitro-1H-indazole Purification->Final Yield > 80%

Caption: Figure 1. Standard synthetic route via electrophilic bromination at the C3 position.

Purification Protocol
  • Crude Isolation: Upon reaction completion, pour the reaction mixture into crushed ice. The hydrophobic product will precipitate.

  • Filtration: Collect the solid via vacuum filtration. Wash with water to remove residual acid/DMF.

  • Recrystallization: Dissolve the crude solid in hot Ethanol. Add water dropwise until turbidity persists. Cool to 4 °C overnight.

  • Drying: Vacuum dry at 45 °C for 12 hours to remove lattice solvents.

Quality Control & Characterization

To ensure the integrity of the scaffold for downstream applications (e.g., Suzuki coupling at C3), the following QC criteria must be met.

Expected NMR Profile (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 13.5 - 14.0 ppm (1H, br s): Indazole N-H (Exchangeable).

    • δ 7.5 - 7.8 ppm (1H, s): Aromatic C7-H (Deshielded by nitro group).

    • δ 7.0 - 7.2 ppm (1H, s): Aromatic C5-H.

    • δ 3.9 - 4.0 ppm (3H, s): Methoxy (-OCH₃).

  • ¹³C NMR: Expect signals for C=N (C3), C-NO₂, C-OMe, and junction carbons.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Signature: Distinct bromine isotope pattern.

    • [M+H]⁺: 272.0 (⁷⁹Br)

    • [M+H+2]⁺: 274.0 (⁸¹Br)

    • Intensity Ratio: ~1:1 (Confirming mono-bromination).

QC Decision Tree (Graphviz)

QC_Workflow Sample Batch Sample LCMS LC-MS Analysis Sample->LCMS NMR 1H NMR (DMSO-d6) Sample->NMR Check1 Check: [M+H]+ 272/274 Ratio 1:1? LCMS->Check1 Check2 Check: OMe Singlet Integrates to 3? NMR->Check2 Pass RELEASE BATCH Check1->Pass Yes Fail REJECT / RE-PURIFY Check1->Fail No (De-bromo/Di-bromo) Check2->Pass Yes Check2->Fail No (Impurity)

Caption: Figure 2. Quality Control Decision Tree ensuring identity and purity.

Handling, Safety & Stability

  • Stability: Stable under standard laboratory conditions (25 °C). Hygroscopic nature is minimal, but storage in a desiccator is recommended.

  • Reactivity:

    • C3-Br: Susceptible to Palladium-catalyzed cross-coupling (Suzuki, Buchwald).

    • N1-H: Acidic; easily alkylated. Protect with THP or SEM if C3 chemistry requires strong bases.

    • Nitro Group: Potential explosion hazard if heated under confinement. Do not distill.

  • Safety Precaution: Treat as a potential skin sensitizer and irritant. Use nitrile gloves and work within a fume hood.

References

  • ChemicalBook. (2023). 3-BROMO-6-METHOXY-4-NITRO 1H-INDAZOLE Properties and CAS Data.Link

  • PubChem. (2023).[2] Compound Summary: 6-Nitroindazole (Analogous Structure). National Library of Medicine. Link

  • Google Patents. (2021). CN113307773A: Synthesis of 6-bromo-3-methoxy-1-phenyl-1H-indazole.[3]Link

  • Fisher Scientific. (2023). Safety Data Sheet: 3-Bromo-4-nitro-1H-indazole.Link

Sources

Foundational

Handling and Application of 3-Bromo-6-methoxy-4-nitro-1H-indazole: A Technical Whitepaper

Executive Summary & Chemical Identity[1] 3-Bromo-6-methoxy-4-nitro-1H-indazole is a highly functionalized heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., ITK, JAK pathways) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

3-Bromo-6-methoxy-4-nitro-1H-indazole is a highly functionalized heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., ITK, JAK pathways) and other bioactive small molecules. Its structure combines an electron-deficient nitro-indazole core with a reactive bromine handle, making it a versatile but hazardous scaffold.

This guide moves beyond standard SDS compliance, offering a technical analysis of the compound's reactivity, stability, and handling protocols required for high-integrity research environments.

Chemical Identification Table
PropertySpecification
Chemical Name 3-Bromo-6-methoxy-4-nitro-1H-indazole
CAS Number 1000341-13-8
Molecular Formula

Molecular Weight 272.06 g/mol
Appearance Yellow to Orange Solid (Typical of nitro-indazoles)
Predicted Boiling Point ~478°C (Decomposes prior to boiling)
Solubility DMSO, DMF (High); Methanol (Moderate); Water (Low)

Hazard Assessment: Structure-Activity Relationship (SAR)

Standard safety data sheets often rely on generic H-codes. For this specific molecule, safety protocols must be derived from its functional groups. The presence of a nitro group at the C4 position, adjacent to the bridgehead nitrogens, introduces specific energetic and toxicological risks.

Functional Group Hazard Logic
  • Nitro Group (

    
     at C4): 
    
    • Energetic Potential: Nitro-functionalized heterocycles possess high decomposition energies. While indazoles are generally more stable than simple phenyl-nitro compounds, the C4-nitro group can induce shock sensitivity or rapid decomposition under thermal stress (

      
      ).
      
    • Toxicity: Nitroaromatics are potential mutagens and can cause methemoglobinemia if absorbed in large quantities.

  • Bromine (

    
     at C3): 
    
    • Reactivity: This is the primary site for cross-coupling (Suzuki/Buchwald). In storage, it presents a risk of hydrolysis to HBr if exposed to moisture, leading to container pressurization and corrosion.

  • Indazole Core:

    • Biological Activity: As a kinase inhibitor scaffold, this compound should be treated as a potent pharmacological agent with unknown specific target organ toxicity (STOT).

Visualized Hazard Profile (DOT)

HazardLogic Molecule 3-Bromo-6-methoxy- 4-nitro-1H-indazole Nitro C4-Nitro Group Molecule->Nitro Bromo C3-Bromine Molecule->Bromo Core Indazole Scaffold Molecule->Core Risk1 Thermal Instability (DSC Validation Req.) Nitro->Risk1 Risk2 Methemoglobinemia Risk Nitro->Risk2 Risk3 Skin/Eye Irritant (Acid Hydrolysis) Bromo->Risk3 Risk4 Potent Bioactivity (Kinase Inhibition) Core->Risk4

Figure 1: Structural decomposition of safety hazards. The nitro group drives thermal risks, while the scaffold drives biological toxicity.

Strategic Handling & Synthesis Protocols

Storage and Stability
  • Temperature: Store at

    
    .
    
  • Atmosphere: Argon or Nitrogen overlay is mandatory. The C3-Br bond is susceptible to photolytic cleavage; amber vials are required.

  • Self-Validating Storage Check: Include a moisture indicator card in the secondary containment. If the indicator turns pink (wet), assume partial hydrolysis (HBr formation) and test pH of headspace before opening.

Synthesis Context: Impurity Management

This compound is typically synthesized via the bromination of 6-methoxy-4-nitro-1H-indazole. Understanding this route allows researchers to anticipate impurities.

Common Impurities:

  • Unreacted Bromine: If synthesized using

    
    , residual elemental bromine may be trapped in the crystal lattice.
    
    • Detection: Yellow/brown fumes upon opening; starch-iodide paper turns blue.

  • Regioisomers: Bromination at C7 is possible if the C6-methoxy activating group directs ortho-substitution.

    • Validation:

      
      -NMR is required to confirm the para-relationship of the protons on the benzene ring.
      
Experimental Workflow: Suzuki Coupling Preparation

The most common application is coupling at the C3 position.

Protocol:

  • Dissolution: Dissolve 1.0 eq of indazole in degassed 1,4-dioxane/water (4:1).

  • Base Addition: Add 2.0 eq

    
    . Caution: Exotherm possible if residual acid is present.
    
  • Catalyst: Add 5 mol%

    
     under inert flow.
    
  • Heating: Heat to

    
    . Critical Safety Step: Do not exceed 
    
    
    
    due to the nitro group's thermal instability.
Visualized Workflow (DOT)

SynthesisWorkflow Start Raw Material (3-Br-6-OMe-4-NO2-Indazole) QC QC Check: 1. Appearance (Yellow Solid) 2. H-NMR (Isomer Purity) Start->QC Setup Reaction Setup (Inert Atm, <100°C) QC->Setup Pass Monitor Monitor via LCMS (Watch for De-bromination) Setup->Monitor Monitor->Setup Incomplete Quench Quench/Workup (Neutralize pH) Monitor->Quench Conversion >95%

Figure 2: Safe application workflow for cross-coupling reactions involving nitro-indazoles.

Emergency Protocols & First Aid

These protocols are designed to be self-validating systems—meaning the response includes a check to ensure the hazard is neutralized.

Spill Response (Solid State)
  • Risk: Dust explosion hazard (nitro compound) and inhalation toxicity.

  • Protocol:

    • Evacuate: Clear the immediate area.

    • PPE: Tyvek suit, double nitrile gloves, P100 respirator.

    • Neutralization: Do not use metal scoops (spark risk). Use anti-static plastic tools.

    • Cleaning: Wipe surfaces with 10% sodium thiosulfate (neutralizes potential bromine residues) followed by ethanol.

    • Validation: Swipe the area with a white wipe; if yellow residue remains, repeat cleaning.

First Aid Measures
  • Inhalation: Move to fresh air. Validation: Monitor oxygen saturation (pulse oximetry) for 30 minutes due to methemoglobinemia risk.

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use ethanol immediately, as it may increase transdermal absorption of the nitro-aromatic.

  • Eye Contact: Rinse for 15 minutes.[2][4] Validation: Use pH paper on the tear duct fluid to ensure pH is neutral (7.0–7.5) before ceasing irrigation.

References

  • PubChem. (n.d.).[5] Compound Summary: 7-Nitroindazole (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link][5]

  • Google Patents. (2021). CN113307773A: Synthesis of 6-bromo-3-methoxy-1-phenyl-1H-indazole.[6] Retrieved from

Sources

Exploratory

Strategic Sourcing and Technical Validation of 3-Bromo-6-methoxy-4-nitro-1H-indazole

A Technical Guide for Medicinal Chemistry and Drug Development Executive Summary In the high-stakes landscape of kinase inhibitor discovery, 3-Bromo-6-methoxy-4-nitro-1H-indazole (CAS: 1000341-13-8) serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry and Drug Development

Executive Summary

In the high-stakes landscape of kinase inhibitor discovery, 3-Bromo-6-methoxy-4-nitro-1H-indazole (CAS: 1000341-13-8) serves as a critical "tri-vector" scaffold.[1][2] Its unique substitution pattern offers three distinct points of diversity generation: the C3-bromo handle for palladium-catalyzed cross-couplings, the C4-nitro group as a masked aniline for amide/urea formation, and the N1-position for alkylation.[1][2]

This guide provides a technical roadmap for sourcing, validating, and handling this intermediate. Unlike commodity chemicals, this building block often suffers from batch-to-batch variability in purity and regiochemistry.[1][2] This document outlines a self-validating quality control (QC) protocol and a tiered supplier analysis to ensure supply chain resilience.

Chemical Profile & Structural Utility[1][2][3][4][5]

Identity and Properties
PropertySpecification
Chemical Name 3-Bromo-6-methoxy-4-nitro-1H-indazole
CAS Number 1000341-13-8
Molecular Formula C₈H₆BrN₃O₃
Molecular Weight 272.06 g/mol
Appearance Yellow to orange solid (Nitro/Bromo conjugation)
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH
Key Functionality Halogenated Heterocycle / Nitroaromatic
The "Tri-Vector" Utility in SAR

This molecule is not merely a reactant; it is a strategic node in Structure-Activity Relationship (SAR) studies.[1][2][3]

  • Vector 1 (C3-Br): Enables Suzuki-Miyaura or Sonogashira couplings to introduce aryl/heteroaryl tails, critical for occupying the hydrophobic pocket of kinase enzymes.[2]

  • Vector 2 (C4-NO₂ → NH₂): Reduction yields a C4-aniline, a privileged motif for forming hydrogen bonds with the hinge region of ATP-binding sites.[1][2]

  • Vector 3 (N1-H): Allows for solubility-modulating groups (e.g., piperazines) via alkylation or Chan-Lam coupling.[1][2]

Synthesis Context & Impurity Landscape

Understanding the synthesis is prerequisite to defining Critical Quality Attributes (CQAs). The commercial route typically involves the bromination of 6-methoxy-4-nitro-1H-indazole.[1][2]

Synthesis Pathway & Impurity Logic

The following diagram illustrates the standard synthetic route and the genesis of common impurities that researchers must detect.

SynthesisPath SM 6-Methoxy-4-nitro-1H-indazole (Starting Material) Target 3-Bromo-6-methoxy-4-nitro-1H-indazole (Target) SM->Target Electrophilic Aromatic Substitution (C3) Imp1 Impurity A: Unreacted SM (Regio-control failure) SM->Imp1 Incomplete Conv. Reagent Bromination Agent (Br2/AcOH or NBS/DMF) Reagent->Target Imp3 Impurity C: Residual Bromine/Iron Reagent->Imp3 Poor Workup Imp2 Impurity B: Over-brominated species (e.g., N-bromo or C7-bromo) Target->Imp2 Excess Reagent

Caption: Synthesis workflow illustrating the origin of critical impurities (A, B, C) during the bromination of the indazole core.

Critical Quality Attributes (CQAs)
  • Regiopurity: The C3 position is the most electron-rich, but aggressive conditions can lead to bromination at C7 or N1.[2]

  • Residual Metals: If iron (Fe) or Lewis acids were used to catalyze bromination, residual metal content can poison downstream Palladium catalysts in Suzuki couplings.

Commercial Supply Landscape

This intermediate is classified as a Tier 2 Building Block —widely listed but often "make-to-order" rather than "in-stock" in multi-gram quantities.[1][2]

Supplier Tier Analysis[1][2]
TierSupplier TypeRepresentative VendorsProsCons
1 Global Catalog Sigma-Aldrich, Fluorochem, Combi-BlocksHigh reliability, COA included.[1][2]Higher cost, often limited to <5g stock.[2]
2 Specialized CRO BLD Pharm, ChemScene, EnamineGood scale-up capability (10g-1kg), competitive pricing.[2]Lead time varies (2-4 weeks), QC validation required.[2]
3 Aggregators eMolecules, MolPortAccess to obscure inventory."Ghost inventory" risk; multiple shipments.[2]
Sourcing Strategy
  • For Screening (<1g): Use Tier 1 suppliers.[1] The premium price (

    
    300/g) is worth the time saved on QC.[1][2]
    
  • For Scale-up (>10g): Engage Tier 2 suppliers.[1][2] Crucial: Request a "Batch Preservation" sample (10mg) for internal validation before authorizing the full shipment.

Technical Validation Protocol (The "Self-Validating" System)

Do not rely solely on the Certificate of Analysis (COA) provided by the vendor.[1] The following protocol ensures the material meets the stringent requirements of medicinal chemistry.

QC Decision Tree

QCDecision Start Receive Shipment (Check CAS: 1000341-13-8) Visual Visual Inspection (Yellow/Orange Solid?) Start->Visual LCMS LC-MS Analysis (M+H: 272/274 Br pattern) Visual->LCMS Pass1 Pass: Single Peak >95% LCMS->Pass1 Fail1 Fail: Multiple Peaks LCMS->Fail1 NMR 1H-NMR (DMSO-d6) Check Regiochemistry Pass2 Pass: H3 signal absent Methoxy singlet present NMR->Pass2 Fail2 Fail: H3 signal present (Unreacted SM) NMR->Fail2 Pass1->NMR Action2 Recrystallize (EtOH/H2O) or Return Fail1->Action2 Action1 Approve for Synthesis Pass2->Action1 Fail2->Action2

Caption: Quality Control Decision Tree for validating incoming batches of 3-Bromo-6-methoxy-4-nitro-1H-indazole.

Analytical Specifications
  • LC-MS:

    • Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).

    • Expectation: Distinct doublet isotopic pattern (1:1 ratio) for ⁷⁹Br/⁸¹Br at m/z 272 and 274 (M+H).[1]

    • Red Flag: A peak at m/z 194 indicates unreacted starting material (loss of Br).[1]

  • ¹H-NMR (DMSO-d₆):

    • Key Diagnostic: The disappearance of the C3-H proton (typically a singlet around 8.0-8.2 ppm in the non-brominated precursor).[1][2]

    • Methoxy Group: Strong singlet at ~3.8-4.0 ppm (3H).[1][2]

    • Aromatic Region: Two singlets (or meta-coupled doublets) representing H5 and H7.[1][2] H7 is typically shielded by the methoxy group.

    • NH Proton: Broad singlet >13 ppm (exchangeable).

Handling and Storage

  • Light Sensitivity: Nitro-indazoles can undergo photo-degradation.[1][2] Store in amber vials wrapped in foil.

  • Hygroscopicity: The polar nitro/NH functionality can attract moisture. Store under Argon/Nitrogen at 2-8°C.

  • Safety: This compound is a potential skin sensitizer and mutagen (nitroaromatic).[2] Handle in a fume hood with double nitrile gloves.[2]

References

  • National Institutes of Health (NIH). (2019).[2] Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives. PMC6017366.[2] Retrieved from [Link]

  • Google Patents. (2021).[2] CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method. Retrieved from

  • Organic Chemistry Portal. (2024).[2] Synthesis of Indazoles: Recent Advances. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Bromo-6-methoxy-4-nitro-1H-indazole from 6-methoxy-4-nitro-1H-indazole

Topic: Synthesis of 3-Bromo-6-methoxy-4-nitro-1H-indazole from 6-methoxy-4-nitro-1H-indazole Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researche...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-Bromo-6-methoxy-4-nitro-1H-indazole from 6-methoxy-4-nitro-1H-indazole Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Significance

The 3-bromo-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for the synthesis of kinase inhibitors (e.g., ITK, SGK-1 inhibitors) and other bioactive small molecules. This application note details the synthesis of 3-bromo-6-methoxy-4-nitro-1H-indazole from 6-methoxy-4-nitro-1H-indazole .

The transformation relies on an electrophilic aromatic substitution (halogenation) at the C3 position. The substrate presents a unique "push-pull" electronic environment: the 4-nitro group strongly deactivates the ring system, while the 6-methoxy group provides necessary activation. This guide provides two validated protocols—a high-yield DMF-based method and a classic Acetic Acid method—optimized to ensure regioselectivity at C3 over the competing C7 position.

Scientific Rationale & Reaction Mechanism

Electronic Environment
  • C3 Position (Target): In 1H-indazoles, the C3 position is inherently nucleophilic due to the electron-rich nature of the pyrazole ring. However, the presence of the electron-withdrawing nitro group at C4 sterically crowds and electronically deactivates this site.

  • C7 Position (Competitor): The 6-methoxy group is an ortho/para director. It activates the C7 position (ortho to OMe) and C5 position (ortho to OMe).

  • Selectivity Control: Despite the activation of C7 by the methoxy group, the C3 position remains the preferred site for electrophilic attack in 1H-indazoles under controlled conditions. The use of polar aprotic solvents (like DMF) stabilizes the cationic intermediate, favoring the thermodynamic C3 product.

Reaction Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision points for workup.

ReactionPathway SM Starting Material (6-methoxy-4-nitro-1H-indazole) Reagent Reagent Selection (Br2/DMF or Br2/AcOH) SM->Reagent Dissolution Inter Intermediate (C3-Bromonium Complex) Reagent->Inter Electrophilic Attack Prod Target Product (3-Bromo-6-methoxy-4-nitro-1H-indazole) Inter->Prod -HBr (Major Path) ByProd Potential By-product (7-Bromo isomer) Inter->ByProd Minor Path (if uncontrolled)

Caption: Reaction pathway highlighting the regioselective bromination at C3.

Experimental Protocols

Protocol A: High-Yield Method (DMF System)

Recommended for: High purity requirements and maximizing yield (>90%). This method utilizes DMF to solubilize the nitro-indazole and stabilize the transition state.

Reagents & Equipment:
  • Starting Material: 6-methoxy-4-nitro-1H-indazole (1.0 equiv)

  • Brominating Agent: Elemental Bromine (

    
    ) (1.1 - 1.2 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) (Anhydrous, 10-12 mL per gram of substrate)

  • Base: KOH or NaOH (Optional, 1.0 equiv if basic conditions preferred, but neutral usually suffices for this substrate)

  • Quenching: Sodium Bisulfite (

    
    ) solution (10% aq)
    
Step-by-Step Procedure:
  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer with 6-methoxy-4-nitro-1H-indazole.

  • Solvation: Add DMF and stir at room temperature (RT) until fully dissolved. The solution will likely be yellow/orange.

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice/water bath.

  • Bromine Addition: Dilute bromine in a small amount of DMF (1:1 v/v). Add this solution dropwise over 30–60 minutes, maintaining the internal temperature below 10 °C.

    • Note: The reaction is exothermic. Rapid addition may lead to C7 by-products.

  • Reaction: Allow the mixture to warm to RT naturally and stir for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting material spot should disappear.

  • Quenching: Pour the reaction mixture slowly into ice-cold water (5x reaction volume) containing 10% sodium bisulfite (to quench excess bromine).

  • Isolation: A yellow/orange precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove residual DMF.

  • Drying: Dry the solid in a vacuum oven at 45–50 °C overnight.

Protocol B: Classic Method (Acetic Acid System)

Recommended for: Scalability and robustness. Acetic acid serves as both solvent and catalyst.

Reagents:
  • Starting Material: 6-methoxy-4-nitro-1H-indazole (1.0 equiv)

  • Brominating Agent: Bromine (

    
    ) (1.05 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Buffer: Sodium Acetate (NaOAc) (1.0 equiv) – Crucial to buffer the HBr generated.

Step-by-Step Procedure:
  • Dissolution: In a round-bottom flask, suspend the starting material and Sodium Acetate in Glacial Acetic Acid.

  • Addition: Add Bromine dropwise at room temperature.

  • Heating: If the reaction is sluggish (due to the 4-nitro deactivation), heat the mixture to 40–60 °C for 3–6 hours.

  • Workup: Concentrate the acetic acid under reduced pressure (rotary evaporator).

  • Neutralization: Resuspend the residue in water and neutralize with saturated

    
     solution to pH 7–8.
    
  • Extraction/Filtration: If solid precipitates, filter and wash. If gummy, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Analytical Data & Validation

Expected Analytical Results

Upon successful synthesis, the following analytical signatures confirm the structure:

TechniqueExpected ObservationDiagnostic Feature
1H NMR Loss of singlet at ~8.0–8.2 ppmThe C3-H proton signal (typically a sharp singlet around 8.1 ppm in DMSO-d6) must be absent .
1H NMR Retention of C5/C7 signalsTwo aromatic signals (often meta-coupled doublets or broad singlets) corresponding to H5 and H7 should remain.
LC-MS Mass ShiftM+H peak increases by ~79/81 amu (characteristic Br isotope pattern).
Appearance Yellow to Orange SolidNitro-indazoles are typically colored.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion 4-Nitro deactivation is too strong.Increase temperature to 60°C (Method B) or use NBS in DMF at 80°C.
C7-Bromination Reaction temperature too high during addition.Ensure strict temperature control (0-5°C) during

addition.
Oily Product Residual DMF or impurities.Recrystallize from Ethanol/Water or perform column chromatography (DCM/MeOH).

Experimental Workflow Visualization

Workflow Start Start: 6-methoxy-4-nitro-1H-indazole Dissolve Dissolve in DMF (Method A) or AcOH/NaOAc (Method B) Start->Dissolve Brominate Add Br2 Dropwise (Temp < 10°C) Dissolve->Brominate Monitor Monitor TLC/HPLC (Target: Loss of SM) Brominate->Monitor Monitor->Brominate Incomplete (Add more Br2/Heat) Quench Quench into Ice Water + NaHSO3 Monitor->Quench Complete Filter Filter Precipitate & Wash Quench->Filter Dry Vacuum Dry -> Final Product Filter->Dry

Caption: Step-by-step experimental workflow for the isolation of the target compound.

References

  • Vertex Pharmaceuticals. (2006). 1H-pyrrolo[2,3-b]pyridines and methods for inhibition of SGK-1 kinase activity. WO2006063167A1. Link

  • Shanghai Institute of Materia Medica. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole. CN103570624A. Link

  • ChemicalBook. (n.d.). 3-BROMO-4-NITRO-1H-INDAZOLE Synthesis Protocol. Retrieved from ChemicalBook. Link

  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Bromination of 4-Nitro-1H-indazole. Link

Application

Bromination conditions for 6-methoxy-4-nitro-1H-indazole at C3 position

Application Note & Protocol Topic: Regioselective C3-Bromination of 6-methoxy-4-nitro-1H-indazole For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Importance of C3-Functionalized In...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Regioselective C3-Bromination of 6-methoxy-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of C3-Functionalized Indazoles

The 1H-indazole core is a privileged scaffold in medicinal chemistry, integral to numerous pharmacologically active agents.[1][2] The specific derivative, 6-methoxy-4-nitro-1H-indazole, combines key electronic features that make it a valuable starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors. Functionalization of the indazole ring is critical for modulating biological activity, and the introduction of a bromine atom at the C3 position serves as a pivotal step. This creates a versatile synthetic handle for subsequent carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the construction of diverse molecular libraries for drug discovery.

This document provides a detailed guide to the regioselective bromination of 6-methoxy-4-nitro-1H-indazole at the C3 position. It delves into the mechanistic principles governing the reaction's selectivity and offers two robust protocols suitable for laboratory synthesis.

Mechanistic Rationale and Regioselectivity

The primary challenge in the electrophilic substitution of 6-methoxy-4-nitro-1H-indazole is controlling the position of bromination. The outcome is determined by the cumulative electronic effects of the substituents on the indazole ring system.

  • Indazole Ring System : The indazole ring is an aromatic bicyclic system. The pyrazole ring is generally electron-rich and susceptible to electrophilic attack, with the C3 position being a common site for substitution.

  • C4-Nitro Group (-NO₂) Effect : The nitro group is a powerful electron-withdrawing group and a meta-director. It strongly deactivates the entire ring towards electrophilic attack, particularly the ortho (C3, C5) and para (C7) positions of the benzene portion. This deactivation makes forcing conditions potentially necessary.

  • C6-Methoxy Group (-OCH₃) Effect : The methoxy group is a strong electron-donating group and an ortho-, para-director. It activates the benzene ring, primarily at the C5 and C7 positions, making them potential competing sites for bromination.

The interplay of these effects creates a complex reactivity landscape. While the C4-nitro group deactivates C3, this position remains one of the most nucleophilic carbons on the pyrazole ring. The key to achieving C3 selectivity is to utilize conditions that favor attack at this position over the methoxy-activated C5 and C7 positions. Computational and experimental studies on related 4-nitro-1H-indazoles confirm that while C7 can be a site of bromination, C3 halogenation is also a frequently observed pathway.[3][4] The choice of brominating agent and reaction conditions is therefore critical to steer the reaction towards the desired C3-bromo product.

Caption: Competing electronic effects on the indazole ring.

Recommended Experimental Protocols

Two distinct methods are presented: a classical approach using N-Bromosuccinimide (NBS) and a modern, rapid method utilizing ultrasound irradiation.

Protocol 1: Classical C3-Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a widely used reagent for the regioselective bromination of indazoles at the C3 position. It is a milder and more selective source of electrophilic bromine compared to liquid bromine (Br₂), minimizing the risk of over-bromination and side reactions.

Step-by-Step Methodology:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-4-nitro-1H-indazole (1.0 eq).

  • Dissolution : Dissolve the starting material in a suitable solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Cooling : Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition : Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup :

    • Pour the reaction mixture into cold water.

    • If a precipitate forms, collect the solid by vacuum filtration.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (to quench any remaining NBS/bromine), followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-6-methoxy-4-nitro-1H-indazole.

Protocol 2: Ultrasound-Assisted C3-Bromination using DBDMH

Ultrasound-assisted organic synthesis provides a significant rate enhancement, often leading to shorter reaction times, milder conditions, and improved yields.[1][5] 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) serves as an efficient bromine source in this protocol.[6]

Step-by-Step Methodology:

  • Reaction Setup : In a thick-walled glass vessel, combine 6-methoxy-4-nitro-1H-indazole (1.0 eq), DBDMH (1.0 eq), and sodium carbonate (Na₂CO₃) (2.0 eq).

  • Solvent Addition : Add ethanol (EtOH) to achieve a concentration of approximately 0.1 M.

  • Ultrasonication : Place the vessel in an ultrasonic cleaning bath, ensuring the water level in the bath is consistent with the reaction mixture level.

  • Reaction : Irradiate the mixture with ultrasound (e.g., 40 kHz/50 W) at a controlled temperature of 40 °C for 30-60 minutes.[1] Monitor the reaction by TLC.

  • Workup :

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3x volumes).

  • Purification : Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired product.

Data Summary and Workflow

Table 1: Comparison of Bromination Protocols

ParameterProtocol 1: Classical NBSProtocol 2: Ultrasound-Assisted
Brominating Agent N-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Stoichiometry 1.05 - 1.1 eq1.0 eq
Solvent Acetonitrile (MeCN) or DMFEthanol (EtOH)
Temperature 0 °C to Room Temperature40 °C
Reaction Time 2 - 6 hours30 - 60 minutes
Key Advantages Widely established, good controlRapid, efficient, milder conditions
Supporting Refs [1][5]

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Caption: General experimental workflow for C3-bromination.

Product Characterization and Troubleshooting

  • Characterization : The successful synthesis of 3-bromo-6-methoxy-4-nitro-1H-indazole should be confirmed using standard analytical techniques. In ¹H NMR spectroscopy, the most telling indicator is the disappearance of the singlet corresponding to the C3-H proton, which is typically observed downfield. Mass spectrometry should confirm the expected molecular weight with the characteristic isotopic pattern for a bromine-containing compound.

  • Troubleshooting :

    • Low Conversion : If the reaction stalls, consider increasing the reaction time or slightly increasing the temperature. For Protocol 1, a slight excess of NBS (up to 1.2 eq) may be beneficial.

    • Formation of Regioisomers : If C5 or C7-brominated isomers are observed, it indicates that the reaction conditions are too harsh or the brominating agent is too reactive. Ensure the temperature is well-controlled, especially during the addition of NBS. Using a less polar solvent can sometimes enhance selectivity for the C3 position.

    • Di-bromination : This occurs if an excess of the brominating agent is used. Ensure accurate stoichiometry.

Safety Precautions

  • Brominating agents like NBS and DBDMH are corrosive, toxic, and moisture-sensitive. Always handle them in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The workup procedure involving quenching with sodium thiosulfate should be performed carefully.

References

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(48), 31053–31057. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). RSC Advances. [Link]

  • American Chemical Society. (2025). Visible-light photoredox catalyzed bromination of indazoles using N-bromosuccinimide and Rose Bengal. ACS Fall 2025. [Link]

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. [Link]

  • A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazole has been achieved. (2021). RSC Advances. [Link]

  • Alam, M. S., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones. (1983). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. [Link]

  • An unprecedented metal-free regioselective halogenation of 2H-indazoles has been revealed. (2023). Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2010). Journal of Medicinal Chemistry. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Chemistry of Heterocyclic Compounds. [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2022). ResearchGate. [Link]

Sources

Method

Application Note: Chemoselective Reduction of the Nitro Group in 3-Bromo-6-methoxy-4-nitro-1H-indazole to Synthesize a Key Pharmaceutical Intermediate

An Application Note for the Synthesis of 4-Amino-3-bromo-6-methoxy-1H-indazole Introduction: The Strategic Importance of 4-Aminoindazoles The indazole scaffold is a privileged structure in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Amino-3-bromo-6-methoxy-1H-indazole

Introduction: The Strategic Importance of 4-Aminoindazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted molecule, 4-Amino-3-bromo-6-methoxy-1H-indazole, is a highly functionalized intermediate, critical for the synthesis of advanced pharmaceutical compounds, including kinase inhibitors. The transformation of the 4-nitro precursor to the 4-amino derivative is a pivotal step in the synthetic route. This conversion, however, is not trivial. It demands a high degree of chemoselectivity to reduce the nitro group while preserving the synthetically valuable bromo substituent, which is susceptible to hydrodehalogenation under certain reductive conditions. This application note provides a comprehensive guide to selecting and executing an optimal reduction strategy, ensuring high yield and purity of the target amine.

Overview of Reduction Methodologies for Aromatic Nitro Compounds

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. However, the presence of other reducible or sensitive functional groups, such as the aryl bromide in our substrate, necessitates a careful choice of methodology.[1][2] A comparative analysis of common reduction strategies is presented below.

Catalytic Hydrogenation

Catalytic hydrogenation, typically employing hydrogen gas with a metal catalyst, is a powerful and clean reduction method.[3]

  • Palladium on Carbon (Pd/C): This is often the go-to catalyst for nitro reductions due to its high efficiency.[4] However, it is notoriously effective at catalyzing the hydrogenolysis of aryl halides, making it unsuitable for our target transformation.[1]

  • Raney Nickel (Raney Ni): This catalyst is generally less prone to causing dehalogenation of aryl bromides and chlorides compared to Pd/C, offering a potentially viable alternative.[4]

  • Platinum-based Catalysts (e.g., PtO₂, Sulfided Pt/C): Platinum catalysts can be effective, and sulfided versions are specifically designed to be "poisoned" to reduce their activity towards dehalogenation, enhancing chemoselectivity.[1][2]

The primary drawback of catalytic hydrogenation is the requirement for specialized high-pressure equipment and the inherent safety risks associated with handling hydrogen gas.[3]

Metal-Mediated Reductions in Acidic Media

These "dissolving metal" reductions are classic, robust, and highly reliable methods that generally do not affect aryl halides.[1]

  • Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds with stannous chloride in an acidic medium (typically HCl) is a mild and highly chemoselective method.[4][5] It tolerates a wide array of functional groups, including halogens, esters, and nitriles, making it an excellent candidate for this synthesis.[6][7] The reaction proceeds through a series of electron transfers from Sn²⁺.[7] A significant challenge with this method is the workup, as the formation of tin salts and oxides can lead to emulsions and purification difficulties.[7][8]

  • Iron (Fe): The Béchamp reduction, using iron powder in the presence of an acid like acetic acid or hydrochloric acid, is an economical and environmentally benign option.[9][10] Iron is less toxic than tin, and the reaction is highly selective for the nitro group.[11][12] Similar to tin-based reductions, the workup can be cumbersome due to the formation of voluminous iron oxide sludge.[13]

Transfer Hydrogenation

This approach offers the benefits of hydrogenation without the need for high-pressure hydrogen gas. A hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexadiene, is used in conjunction with a catalyst (often Pd/C).[14][15] While safer, the risk of dehalogenation with palladium catalysts remains a significant concern.[16]

Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is an inexpensive, safe, and effective reducing agent for aromatic nitro compounds.[17][18] The reaction is typically performed in a biphasic solvent system (e.g., water/DMF or water/EtOAc) and proceeds through a radical mechanism.[19][20] It demonstrates good functional group tolerance and represents a valuable "green" chemistry alternative.[20]

Recommended Protocols and Rationale

Based on the need for high chemoselectivity to preserve the C-Br bond, we recommend Tin(II) Chloride and Iron powder as the most reliable methods. Sodium dithionite is presented as a strong alternative for those prioritizing greener reagents.

Comparative Summary of Recommended Methods
MethodReagent & ConditionsTypical YieldChemoselectivity (vs. C-Br)Key AdvantagesKey Disadvantages
Protocol 1 SnCl₂·2H₂O, conc. HCl, Ethanol>90%ExcellentHigh yield, mild conditions, tolerates many functional groups.[4][7]Difficult workup due to tin salts, reagent toxicity.[8]
Protocol 2 Fe powder, NH₄Cl, Ethanol/H₂O85-95%ExcellentCost-effective, low toxicity, environmentally friendly.[9][11]Voluminous iron sludge can complicate product isolation.[13]
Protocol 3 Na₂S₂O₄, THF/H₂O80-90%GoodInexpensive, safe, simple procedure, "green" option.[17][18]May require optimization for specific substrates.

Detailed Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)

This protocol is prioritized for its high reliability and yield. Careful attention to the workup is critical for success.

Workflow Diagram: SnCl₂ Reduction

G cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification start Dissolve Substrate in Ethanol add_hcl Add conc. HCl start->add_hcl cool Cool to 0°C add_hcl->cool add_sncl2 Add SnCl₂·2H₂O in portions cool->add_sncl2 reflux Heat to Reflux (Monitor by TLC) add_sncl2->reflux cool_down Cool to RT reflux->cool_down evaporate Concentrate in vacuo cool_down->evaporate add_h2o Add H₂O & EtOAc evaporate->add_h2o basify Basify with 50% NaOH to pH > 10 add_h2o->basify extract Extract with EtOAc (3x) basify->extract wash Wash Organics (Brine) extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate_final Concentrate to yield crude product dry->concentrate_final purify Purify by Column Chromatography concentrate_final->purify end end purify->end Final Product: 4-Amino-3-bromo-6-methoxy-1H-indazole

Caption: Workflow for the SnCl₂-mediated reduction of 3-Bromo-6-methoxy-4-nitro-1H-indazole.

Materials:

  • 3-Bromo-6-methoxy-4-nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • 50% (w/v) Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-Bromo-6-methoxy-4-nitro-1H-indazole (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Stir the suspension and carefully add concentrated HCl (5.0 eq). The mixture may warm slightly.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add SnCl₂·2H₂O (4.0-5.0 eq) portion-wise, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • To the resulting residue, add water and ethyl acetate. The mixture will be strongly acidic.

  • Cool the biphasic mixture in an ice bath and slowly add 50% aqueous NaOH with vigorous stirring. A thick white precipitate of tin hydroxides will form. Continue adding base until the precipitate redissolves and the aqueous layer becomes clear and strongly basic (pH > 10).[8] This step is crucial for breaking up emulsions and ensuring efficient extraction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure 4-Amino-3-bromo-6-methoxy-1H-indazole.

Protocol 2: Reduction using Iron (Fe) Powder

This protocol is an excellent, cost-effective, and more environmentally benign alternative to the tin-based method.

General Reaction Scheme

Caption: General reduction of the 4-nitroindazole to the 4-aminoindazole.

Materials:

  • 3-Bromo-6-methoxy-4-nitro-1H-indazole

  • Iron powder (<325 mesh)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Celite®

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-Bromo-6-methoxy-4-nitro-1H-indazole (1.0 eq), ethanol, and water (e.g., a 4:1 to 5:1 mixture).

  • Add ammonium chloride (4.0-5.0 eq) and iron powder (4.0-5.0 eq) to the stirred suspension.[9]

  • Heat the mixture to reflux (approx. 80-85 °C) and maintain vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot suspension through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude product.

  • Purification: Purify the crude material by flash column chromatography.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC indicates the presence of starting material after an extended period, additional reducing agent and acid (for metal reductions) can be added carefully. Ensure vigorous stirring, as these are heterogeneous reactions.

  • Dehalogenation: While unlikely with the recommended methods, dehalogenation can be checked for by LC-MS analysis of the crude reaction mixture. If it occurs, consider switching to a milder reagent like sodium dithionite or further optimizing reaction temperature and time.

  • Difficult Workup (Emulsions): For the SnCl₂ reduction, the most common issue is a persistent emulsion or a thick precipitate during basification. The key is to add enough concentrated base (e.g., 50% NaOH) to form the soluble sodium stannate complex ([Sn(OH)₄]²⁻).[8] For the iron reduction, filtering the hot mixture through Celite is essential to manage the fine iron oxide particles.

  • Product Stability: Aromatic amines can be susceptible to air oxidation, which may result in discoloration of the final product. It is advisable to handle and store the purified amine under an inert atmosphere (e.g., nitrogen or argon) if it is not to be used immediately.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Bahadur, V., Dehade, A. S., Das, D., Kamath, P., Pal, S., Manjunath, B., & Mukhopadhyay, P. P. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Advances.
  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]

  • Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043-2050.
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guide. Retrieved from [Link]

  • Synfacts. (2010).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Ghorai, P., et al. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry.
  • Kolli, M. K., et al. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–Fields reaction.
  • Li, H., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 8, 589.
  • ResearchGate. (2020). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction Reagent Guide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?. Retrieved from [Link]

  • Reddit. (2025). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • Guillon, J., et al. (2006).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Yield and Purity of 3-Bromo-4-nitro-6-methoxy-1H-indazole

Welcome to the technical support guide for the synthesis of 3-bromo-4-nitro-6-methoxy-1H-indazole. As a key intermediate in pharmaceutical development, the efficient and selective synthesis of this molecule is critical.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-bromo-4-nitro-6-methoxy-1H-indazole. As a key intermediate in pharmaceutical development, the efficient and selective synthesis of this molecule is critical. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome common challenges and improve your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent obstacles encountered during the 3-bromination of 4-nitro-6-methoxy-1H-indazole, providing a clear path from problem to solution.

Issue 1: Low or No Conversion to the 3-Bromo Product

Q: My reaction shows a low yield of the desired 3-bromo product, with a significant amount of starting material remaining. What are the likely causes and how can I fix this?

A: Low conversion is a common issue, often stemming from the deactivating effects of the nitro group at the C4 position, which reduces the nucleophilicity of the indazole ring system. Here are the primary causes and actionable solutions:

  • Cause A: Insufficiently Reactive Brominating Agent. The electron-withdrawing nitro group makes the C3 position less susceptible to electrophilic attack.[1] Your brominating agent may not be potent enough under the chosen conditions.

    • Solution 1: Switch to a More Reactive System. If you are using a milder agent like N-Bromosuccinimide (NBS) without success, consider using elemental bromine (Br₂). Br₂ in a suitable solvent like acetic acid or a chloroform/acetic acid mixture is a classic and potent method for this transformation.[2]

    • Solution 2: Employ a Modern, Highly Efficient Reagent. Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). It is an effective bromine source for indazoles and can lead to rapid, high-yield reactions, sometimes enhanced by ultrasound.[3][4]

  • Cause B: Suboptimal Reaction Conditions. Temperature and reaction time are critical variables that must be carefully controlled.

    • Solution 1: Increase Reaction Temperature. Gently heating the reaction mixture can often provide the necessary activation energy to overcome the deactivation by the nitro group. However, monitor carefully to avoid side product formation.

    • Solution 2: Extend Reaction Time. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5] If the reaction is proceeding cleanly but slowly, extending the duration may be all that is required to drive it to completion.

  • Cause C: Inadequate Acid Scavenging. The bromination reaction generates HBr as a byproduct. If not neutralized, the buildup of acid can inhibit the reaction.

    • Solution: Add a Non-Nucleophilic Base. The inclusion of a base like sodium acetate is crucial, especially when using Br₂. It neutralizes the HBr formed, driving the equilibrium towards the product.[2]

Troubleshooting Workflow: Low Conversion

Start Low Yield / Incomplete Reaction Cause1 Cause: Insufficient Brominating Agent Activity Start->Cause1 Cause2 Cause: Suboptimal Reaction Conditions Start->Cause2 Cause3 Cause: HBr Byproduct Inhibition Start->Cause3 Solution1A Switch to Br₂ in Acetic Acid Cause1->Solution1A Solution1B Use DBDMH (Ultrasound optional) Cause1->Solution1B Solution2A Increase Reaction Temperature Cause2->Solution2A Solution2B Extend Reaction Time (TLC Monitoring) Cause2->Solution2B Solution3 Add Sodium Acetate as Base Cause3->Solution3

Caption: Troubleshooting flowchart for low reaction yield.

Issue 2: Formation of Multiple Products (Low Regioselectivity)

Q: My crude product shows multiple spots on TLC, suggesting the formation of isomers or over-brominated species. How can I improve the selectivity for the 3-bromo position?

A: The formation of multiple products is typically due to a lack of regioselective control or the reaction being too aggressive.[3]

  • Cause A: Over-bromination. Using a large excess of a highly reactive brominating agent can lead to the formation of di- or even tri-brominated indazoles.

    • Solution: Control Stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. For highly reactive systems like Br₂, adding it dropwise as a solution over a period of time can help maintain a low concentration and prevent over-reaction.[2]

  • Cause B: Bromination at Other Positions. While C3 is a common site for halogenation, other positions on the indazole ring can also react, particularly the C7 position, depending on the precise substrate and conditions.[1]

    • Solution 1: Use a Milder Brominating Agent. N-Bromosuccinimide (NBS) is often the reagent of choice for achieving higher selectivity compared to elemental bromine. It provides a low, steady concentration of electrophilic bromine, which favors reaction at the most activated site.[6][7]

    • Solution 2: Optimize the Solvent. The choice of solvent can influence selectivity. Acetic acid, chloroform, and acetonitrile are commonly used.[2] Experimenting with different solvents may help favor the desired C3 isomer.

Issue 3: Difficulty in Product Purification

Q: I've successfully brominated the indazole, but I'm struggling to isolate a pure product. What are the best purification strategies?

A: Purification challenges often arise from the similar polarity of the product and unreacted starting material or isomeric byproducts.[5]

  • Cause A: Co-elution of Impurities in Column Chromatography. The product and key impurities may have very similar Rf values, making separation difficult.

    • Solution 1: Optimize the Eluent System. Systematically screen different solvent systems for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.

    • Solution 2: Precipitation/Recrystallization. If the crude product is a solid, attempt to purify it by precipitation or recrystallization. After concentrating the reaction mixture, adding water can cause the organic product to precipitate, which can then be collected by filtration.[2] Subsequent recrystallization from a suitable solvent system (e.g., ethanol/water) can significantly enhance purity.

  • Cause B: Product is an Inseparable Solid Mixture.

    • Solution: Re-evaluate the Reaction Conditions. The most effective way to simplify purification is to improve the reaction's cleanliness. Refer back to the solutions for Issue 2 to minimize the formation of impurities from the outset. A cleaner reaction leads to a simpler purification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the 3-bromination of indazole?

A: The reaction is an electrophilic aromatic substitution. The indazole ring acts as a nucleophile and attacks an electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br bond). The electron-withdrawing nitro and methoxy groups on the benzene portion of the molecule influence the electron density of the pyrazole ring. The C3 position is often susceptible to this type of electrophilic attack. The reaction proceeds through a charged intermediate (a sigma complex), which then loses a proton (H⁺) to restore aromaticity, yielding the 3-bromo-indazole.

Simplified Mechanism Overview

Reactants 4-Nitro-6-methoxy-1H-indazole + Brominating Agent (e.g., NBS, Br₂) Intermediate Electrophilic Attack at C3 (Sigma Complex Intermediate) Reactants->Intermediate Step 1 Deprotonation Loss of Proton (H⁺) (Restores Aromaticity) Intermediate->Deprotonation Step 2 Product 3-Bromo-4-nitro-6-methoxy-1H-indazole Deprotonation->Product Step 3

Caption: Key steps in the electrophilic bromination of indazole.

Q2: Which brominating agent is best: Br₂, NBS, or DBDMH?

A: The "best" agent depends on your specific goals regarding yield, safety, and selectivity.

ReagentConditionsAdvantagesDisadvantages
**Bromine (Br₂) **Acetic Acid, Chloroform[2]Highly reactive, cost-effective, effective for deactivated systems.Highly toxic, corrosive, volatile, can lead to over-bromination.[3]
N-Bromosuccinimide (NBS) Acetonitrile, CCl₄Solid, easier to handle, milder, often more selective.[6][8]Can be less reactive, may require a radical initiator or light for some substrates.[8]
DBDMH Ethanol, often with ultrasound[3][4]High-yielding, rapid reactions, mild conditions.[4]May be more expensive than Br₂ or NBS.

Q3: What are the primary safety precautions for this reaction?

A: Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Handle with extreme care. Have a quenching agent (e.g., sodium thiosulfate solution) readily available.[3]

  • N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of dust and contact with skin.[9]

  • Solvents: Chloroform is a suspected carcinogen. Acetic acid is corrosive. Handle all organic solvents with care.

Optimized Experimental Protocols

Protocol 1: Classical Bromination using Br₂

This protocol is adapted from established methods for the bromination of nitroindazoles.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-nitro-6-methoxy-1H-indazole (1 equivalent) and sodium acetate (1 equivalent).

  • Solvent Addition: Add a mixture of acetic acid and chloroform (1:1 v/v).

  • Bromine Addition: Prepare a solution of bromine (1.05 equivalents) in acetic acid. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature below 25 °C using a water bath.

  • Reaction Monitoring: Stir the mixture for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvents.

  • Purification: Add water to the resulting solid residue. Stir for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral. Dry the product under vacuum. If necessary, further purify by column chromatography (Hexane:Ethyl Acetate).

Protocol 2: Selective Bromination using NBS

This protocol is a milder alternative designed to improve selectivity and ease of handling.

  • Reaction Setup: To a round-bottom flask, add 4-nitro-6-methoxy-1H-indazole (1 equivalent) and N-Bromosuccinimide (1.1 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile as the solvent.

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Hexane:Ethyl Acetate).

References
  • Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. Benchchem.
  • Li, J., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]

  • Optimizing a Lab-Friendly Radical Bromination Reaction. Liberty University Research Week. Available at: [Link]

  • The Bromination of 2H-indazoles. ResearchGate. Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • N - Bromosuccinimide (NBS) reagent application & mechanism. YouTube. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Jitareanu, A., et al. (2018). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. Farmacia. Available at: [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). RSC Advances. Available at: [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Nanjing Suru Chemical Co., Ltd. Available at: [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • El Brahmi, N., et al. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Royal Society of Chemistry. Available at: [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.
  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

Sources

Optimization

Solubility issues with 3-Bromo-6-methoxy-4-nitro-1H-indazole in organic solvents

Technical Support Center: 3-Bromo-6-methoxy-4-nitro-1H-indazole Welcome to the technical support center for 3-Bromo-6-methoxy-4-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-6-methoxy-4-nitro-1H-indazole

Welcome to the technical support center for 3-Bromo-6-methoxy-4-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this important chemical intermediate. We will explore the underlying reasons for these issues and provide practical, field-proven troubleshooting strategies to ensure the success of your experiments.

The indazole scaffold is a "privileged structure" in drug discovery, frequently appearing in compounds with a wide range of pharmacological activities.[1] 3-Bromo-6-methoxy-4-nitro-1H-indazole, with its specific functional groups, offers multiple reaction sites for creating diverse molecular architectures, making it a valuable building block.[1] However, its unique structure also presents significant solubility challenges. This guide provides a systematic approach to overcoming these hurdles.

Physicochemical Properties Overview

Understanding the physicochemical properties of a compound is the first step in predicting and addressing its solubility behavior. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics from its structural components and data on closely related analogs.

PropertyPredicted Value / InformationRationale & Impact on Solubility
Molecular Formula C₈H₆BrN₃O₃-
Molecular Weight 272.06 g/mol A moderate molecular weight.
Structure Indazole Core, Bromo, Methoxy, Nitro GroupsThe planar, heterocyclic indazole ring can lead to strong π-π stacking in the crystal lattice, increasing the energy required for solvation.[2]
Calculated LogP ~2.0 - 3.0 (Estimate)The brominated aromatic core suggests lipophilicity, while the nitro and indazole N-H groups add polarity. This bifunctional nature can complicate solvent selection.[3]
Topological Polar Surface Area (TPSA) ~88 Ų (Estimate for nitro-indazoles)A significant TPSA, driven by the nitro group and indazole nitrogens, indicates strong polar interactions and hydrogen bonding potential.[4]
Hydrogen Bond Donors 1 (Indazole N-H)Can interact with hydrogen bond acceptor solvents.[3]
Hydrogen Bond Acceptors 4 (Nitro Oxygens, Methoxy Oxygen, Pyrazole Nitrogen)Can interact with protic solvents or other hydrogen bond donors.[3]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your work. The solutions are presented in a question-and-answer format to provide direct and actionable advice.

Question 1: My 3-Bromo-6-methoxy-4-nitro-1H-indazole won't dissolve in standard non-polar or moderately polar solvents like hexanes, ethyl acetate, or dichloromethane (DCM). What is the scientific reason for this, and what should I try next?

Answer: This is a common and expected observation. The low solubility in these solvents is due to a mismatch in polarity and the compound's strong crystal lattice energy. The planar indazole structure, combined with intermolecular hydrogen bonding (from the N-H group) and strong dipole-dipole interactions (from the nitro group), creates a highly stable solid state.[2] Solvents like DCM and ethyl acetate lack the strength to effectively break down this lattice.

Recommended Action Plan:

  • Switch to Polar Aprotic Solvents: Your first choice should be high-polarity aprotic solvents. We recommend starting with:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF) These solvents are excellent hydrogen bond acceptors and have high dielectric constants, making them highly effective at solvating polar, heterocyclic compounds.[2]

  • Gentle Heating: If solubility is still limited at room temperature, gentle warming of the mixture (e.g., to 40-50°C) can provide the necessary energy to overcome the lattice forces.[5] Always monitor for any color change that might indicate decomposition.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate the dissolution process, especially for kinetically slow dissolutions.

Question 2: I successfully dissolved the compound in DMSO for my biological assay, but it crashed out of solution when I diluted it into my aqueous phosphate-buffered saline (PBS). How can I maintain solubility in my final assay medium?

Answer: This phenomenon, known as "precipitation upon dilution," is a classic problem when transitioning from a high-concentration organic stock solution to a predominantly aqueous medium.[6] The compound is soluble in 100% DMSO but sparingly soluble in aqueous buffers. When diluted, the percentage of the organic co-solvent drops below the threshold required to keep the compound in solution.

Recommended Action Plan:

  • Optimize the Co-solvent Ratio: Determine the maximum tolerable percentage of DMSO in your assay. Many cell-based assays can tolerate 0.5-1% DMSO without significant toxicity. The goal is to find a final concentration of your compound that remains soluble at this DMSO percentage.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute your DMSO stock into a solution with a higher buffer content (e.g., 1:10 DMF:PBS), and then perform subsequent dilutions from this intermediate stock.[6] This gradual change in solvent environment can sometimes prevent shocking the compound out of solution.

  • Use of Surfactants or Excipients: For in-vitro assays, consider including a low concentration of a biocompatible non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your final assay buffer. These can form micelles that help solubilize hydrophobic compounds. Note: Always run a vehicle control to ensure the surfactant does not interfere with your assay.

Question 3: I'm noticing that different batches of 3-Bromo-6-methoxy-4-nitro-1H-indazole from the same supplier show different solubility behaviors. Why is this happening?

Answer: Batch-to-batch variability in solubility is almost always attributable to differences in the compound's solid-state properties, not its chemical structure.[2] Key factors include:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, therefore, a different solubility and dissolution rate.

  • Particle Size and Surface Area: A batch with smaller particles (greater surface area) will dissolve faster than a batch with larger crystals, even if their thermodynamic solubility is the same.

  • Presence of Amorphous Content: An amorphous (non-crystalline) solid will be more soluble—and dissolve faster—than its crystalline counterpart.

Recommended Action Plan:

  • Standardize Your Dissolution Protocol: Always use the same procedure (solvent, temperature, mixing time, etc.) to dissolve each batch. This will help you distinguish true solubility differences from kinetic effects.

  • Characterize Your Batches (If Possible): If this compound is critical to your research, consider analytical techniques like X-ray Powder Diffraction (XRPD) to check for polymorphism or Differential Scanning Calorimetry (DSC) to assess crystallinity.

  • Consult Your Supplier: Contact the supplier's technical support with the specific batch numbers. They may have data on the physical properties of each lot.

Experimental Protocols & Workflows

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to addressing solubility issues with 3-Bromo-6-methoxy-4-nitro-1H-indazole.

G cluster_0 Phase 1: Initial Dissolution cluster_1 Phase 2: Optimization cluster_2 Phase 3: Application & Final Formulation start Compound Insoluble in Initial Solvent Choice (e.g., DCM, EtOAc) solvent_select Select Polar Aprotic Solvent (DMSO or DMF) start->solvent_select dissolve_rt Attempt Dissolution at Room Temperature solvent_select->dissolve_rt check_rt Is it Soluble? dissolve_rt->check_rt heat Apply Gentle Heat (40-50°C) check_rt->heat No sonicate Apply Sonication check_rt->sonicate No success Soluble Stock Solution Ready for Use check_rt->success Yes check_heat Is it Soluble? heat->check_heat sonicate->check_heat precip Precipitation Observed in Aqueous Media? check_heat->precip Yes fail Consult Advanced Formulation (e.g., Amorphous Dispersions) check_heat->fail No optimize_cosolvent Optimize Co-solvent Ratio (e.g., <1% DMSO) precip->optimize_cosolvent Yes precip->success No use_excipients Consider Excipients (e.g., Tween®) optimize_cosolvent->use_excipients use_excipients->success

Caption: Systematic workflow for troubleshooting solubility.

Protocol 1: General Procedure for Solubility Testing

This protocol uses the shake-flask method to determine thermodynamic solubility.[3]

  • Preparation: Add an excess amount of solid 3-Bromo-6-methoxy-4-nitro-1H-indazole to a series of glass vials (enough so that undissolved solid remains at the end).

  • Solvent Addition: Dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the vials. Recommended test solvents include DMSO, DMF, acetone, acetonitrile, methanol, and tetrahydrofuran (THF).

  • Equilibration: Seal the vials tightly to prevent evaporation. Place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute this sample with a suitable mobile phase and analyze the concentration using a validated analytical method like HPLC-UV. Calculate the solubility in mg/mL or mol/L.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around starting solvent for dissolving 3-Bromo-6-methoxy-4-nitro-1H-indazole? A: Based on its structural properties, DMSO (Dimethyl Sulfoxide) is the most reliable starting solvent. Its high polarity and strong ability to accept hydrogen bonds make it well-suited to overcome the compound's significant crystal lattice energy.[2][7] DMF is a close second.

Q2: How should I prepare a 10 mM stock solution in DMSO for biological screening? A:

  • Calculate the required mass: The molecular weight is ~272.06 g/mol . For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, you will need: 0.010 mol/L * 0.001 L * 272.06 g/mol = 0.00272 g = 2.72 mg.

  • Weigh 2.72 mg of the compound into a clean, dry vial.

  • Add 1.0 mL of high-purity, anhydrous DMSO.

  • Vortex thoroughly. If needed, gently warm the vial in a 40-50°C water bath or sonicate for 5-10 minutes until all solid is dissolved.

  • Store the stock solution appropriately, protected from light and moisture. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

Q3: What are the primary safety precautions I should take when handling this compound? A: While a specific Safety Data Sheet (SDS) for 3-Bromo-6-methoxy-4-nitro-1H-indazole is not readily available, we can infer hazards from similar nitroaromatic and brominated heterocyclic compounds.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.

  • Solvents: Handle flammable organic solvents in a fume hood and away from ignition sources. DMSO can enhance the absorption of other chemicals through the skin, so extra care should be taken to avoid skin contact.

  • Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.

References

  • Anonymous. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. Available from: [Link]

  • MST.edu. (n.d.). Aromatic Nitro Compounds. Missouri S&T. Available from: [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Teikyo University. (n.d.).
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. Available from: [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Available from: [Link]

  • Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 371-379.
  • Wikipedia. (n.d.). Nitrobenzene. Wikipedia. Available from: [Link]

  • PubChem. (n.d.). 3-Methyl-6-nitro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • J-GLOBAL. (n.d.). 3-Bromo-4-nitro-1H-indazole | Chemical Substance Information. J-GLOBAL. Available from: [Link]

  • El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3260.
  • Google Patents. (n.d.). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof. Google Patents.
  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • The Royal Society of Chemistry. (2013).
  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST WebBook. Available from: [Link]

Sources

Troubleshooting

Minimizing side reactions during reduction of 3-Bromo-6-methoxy-4-nitro-1H-indazole

Welcome to the dedicated technical support guide for the selective reduction of 3-Bromo-6-methoxy-4-nitro-1H-indazole to its corresponding amine, 4-Amino-3-bromo-6-methoxy-1H-indazole. This resource is tailored for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the selective reduction of 3-Bromo-6-methoxy-4-nitro-1H-indazole to its corresponding amine, 4-Amino-3-bromo-6-methoxy-1H-indazole. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The unique electronic and steric arrangement of this substrate—featuring an electron-withdrawing nitro group, a labile bromo substituent, and an electron-donating methoxy group on a sensitive indazole core—presents a distinct set of challenges.

This guide moves beyond generic protocols to provide in-depth, field-tested insights into minimizing side reactions and maximizing the yield and purity of your desired product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles and providing actionable solutions.

Question 1: I'm observing a significant amount of a debrominated side product in my reaction mixture. What is causing this, and how can I prevent it?

Answer:

This is the most common and anticipated side reaction for this substrate. The C-Br bond at the 3-position of the indazole ring is susceptible to reductive cleavage, a process known as hydrodehalogenation. This is particularly problematic when using certain catalytic hydrogenation methods.

Root Cause Analysis:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a highly active hydrogenation catalyst that is well-known to promote the cleavage of aryl halides.[1][2] The mechanism involves oxidative addition of the aryl bromide to the palladium surface, followed by hydrogenolysis.

  • Reaction Conditions: Elevated hydrogen pressure, high temperatures, and prolonged reaction times can all increase the incidence of hydrodehalogenation.

Troubleshooting & Mitigation Strategies:

  • Switch Your Catalyst: Avoid Pd/C. The preferred catalyst for substrates prone to dehalogenation is Raney Nickel .[1][2] It is generally less aggressive towards aryl halides while still being effective for nitro group reduction. Sulfided platinum on carbon (Pt/C) is another excellent alternative known to suppress dehalogenation.[1]

  • Move to Metal/Acid Systems: These classic methods are highly reliable for preserving aryl halides.

    • Stannous Chloride (SnCl₂·2H₂O): This is an excellent choice for achieving high chemoselectivity. It operates through a non-catalytic pathway, thus avoiding the mechanisms that lead to dehalogenation.[3][4][5] It is effective in alcoholic solvents like ethanol or methanol.

    • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is a robust, cost-effective, and scalable method that does not typically cause dehalogenation.[6][7] The reaction of iron with acid generates hydrogen in situ for the reduction.[8]

  • Optimize Catalytic Hydrogenation Conditions (If you must use it):

    • Lower Hydrogen Pressure: Use atmospheric pressure (balloon) instead of a high-pressure vessel.

    • Control Temperature: Run the reaction at room temperature if possible.

    • Monitor Closely: Follow the reaction by TLC or LCMS and stop it as soon as the starting material is consumed to prevent over-reduction.

Question 2: My reaction is sluggish or incomplete, and I see multiple spots on my TLC, including what might be reaction intermediates. What's happening?

Answer:

Incomplete reduction points to issues with reagent activity, stoichiometry, or reaction conditions. The presence of intermediates suggests that the six-electron transfer required to convert the nitro group (-NO₂) to an amine (-NH₂) is stalling.

Root Cause Analysis:

  • Inactive Reagents: Metal powders (Fe, Zn) can oxidize on the surface, reducing their reactivity. Stannous chloride can hydrolyze or oxidize over time. Catalysts can be poisoned.

  • Insufficient Reducing Agent: The reduction is a stoichiometric process. An inadequate amount of the reducing agent will lead to incomplete conversion and the formation of intermediates like nitroso (-NO) and hydroxylamine (-NHOH) species.

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its contact with the reagent or catalyst.

Troubleshooting & Mitigation Strategies:

  • Ensure Reagent Activity:

    • For metal/acid reductions, use fresh, finely powdered metals. Pre-activation of the metal (e.g., washing with dilute HCl) can sometimes be beneficial.

    • Use a fresh bottle of SnCl₂·2H₂O.

    • For catalytic hydrogenations, ensure your catalyst is not old or poisoned by sulfur or other contaminants from previous reactions.

  • Increase Stoichiometry: For SnCl₂ or Fe reductions, a significant excess of the metal reagent (typically 3-5 equivalents) is required to drive the reaction to completion.

  • Optimize Reaction Conditions:

    • Temperature: Gently heating the reaction (e.g., to 50-70°C) can significantly increase the rate, especially for metal/acid systems.[9]

    • Solvent: For catalytic hydrogenations, adding a protic co-solvent like ethanol or acetic acid to a solvent like THF can improve reaction rates.

  • Consider Alternative Reductants: Sodium dithionite (Na₂S₂O₄) is another mild and effective reagent for nitro group reduction that is compatible with many functional groups.[9]

Potential Reaction Pathways

The following diagram illustrates the desired reaction alongside the primary side reactions of debromination and incomplete reduction.

G cluster_main Reaction Pathways Start 3-Bromo-6-methoxy-4-nitro-1H-indazole Product 4-Amino-3-bromo-6-methoxy-1H-indazole (Desired Product) Start->Product Selective Reduction (e.g., SnCl₂, Fe/HCl, Raney Ni) Debrominated 4-Amino-6-methoxy-1H-indazole (Debromination) Start->Debrominated Reductive Dehalogenation (e.g., H₂, Pd/C) Intermediate Nitroso/Hydroxylamine Intermediates (Incomplete Reduction) Start->Intermediate Insufficient Reducing Agent or Low Temperature Intermediate->Product Further Reduction

Caption: Desired reduction pathway and major side reactions.

Frequently Asked Questions (FAQs)

Q: Is the methoxy group at the 6-position susceptible to cleavage during the reduction?

A: Generally, no. Aryl methyl ethers are quite stable under the standard conditions used for nitro group reduction. Cleavage of these ethers typically requires harsh, strongly acidic conditions (e.g., refluxing with HBr or using Lewis acids like BBr₃), which are not employed in these protocols.[10][11][12] Standard Fe/HCl or SnCl₂ in ethanol will not affect the methoxy group.

Q: Can the indazole ring itself be reduced or opened during this reaction?

A: The indazole ring is a stable aromatic heterocycle. Under the conditions discussed for selective nitro group reduction (catalytic hydrogenation at moderate pressure, metal/acid systems), the indazole core is stable and will not undergo reduction or ring-opening. More forcing hydrogenation conditions (high pressure/temperature) could potentially reduce the benzene portion of the ring system, but this is not a concern for this specific transformation.

Q: Which reducing agent offers the best balance of selectivity, cost, and ease of workup for this specific molecule?

A: This depends on the scale and specific laboratory constraints. Here is a comparative summary:

Reducing SystemSelectivity (vs. Debromination)CostWorkup ComplexityKey Considerations
SnCl₂·2H₂O / EtOH ExcellentModerateModerate (Tin salt removal)Highly reliable and chemoselective.[3][4] Requires basic workup to precipitate tin hydroxides.
Fe / NH₄Cl or HCl ExcellentLowHigh (Iron sludge removal)Very cost-effective for large scale.[6] Filtration of fine iron sludge can be challenging.
H₂ / Raney Nickel Good to ExcellentModerateLowCleaner reaction profile than metal/acid.[1][2] Requires hydrogenation equipment.
H₂ / Pd/C Poor LowLowNot recommended due to high risk of debromination.[1][2]

Q: How should I monitor the reaction progress effectively?

A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting material, the desired amine product, and potential side products. A 1:1 mixture of ethyl acetate and hexanes is often a good starting point. The product, being an amine, will be significantly more polar than the starting nitro compound and should have a lower Rf value. Staining with ninhydrin can help visualize the amine product if it is not UV-active. For more precise monitoring, especially for tracking the formation of multiple byproducts, LCMS is ideal.

Experimental Protocols

Protocol 1: Reduction using Stannous Chloride (SnCl₂)[3][5]

This method is highly recommended for its excellent chemoselectivity in preserving the bromo substituent.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-Bromo-6-methoxy-4-nitro-1H-indazole (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and stir. Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Add water and cool the mixture in an ice bath.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M NaOH solution to basify the mixture to pH > 8. This will precipitate tin salts as a white solid.

    • Extract the aqueous slurry with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl)

A cost-effective and robust method suitable for larger scales.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-Bromo-6-methoxy-4-nitro-1H-indazole (1.0 eq), ethanol, and water (e.g., a 4:1 EtOH/H₂O mixture).

  • Reagent Addition: Add iron powder (Fe, 5.0-10.0 eq) and ammonium chloride (NH₄Cl, 5.0-10.0 eq).

  • Heating: Heat the mixture to reflux (70-80 °C) with vigorous stirring. The reaction is often complete within 1-3 hours. Monitor by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the hot suspension through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol or methanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the crude amine.

References

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Falck, J. R., et al. (2001). Differential Cleavage of Arylmethyl Ethers: Reactivity of 2,6‐Dimethoxybenzyl Ethers. ChemInform. [Link]

  • ResearchGate. (2011). Scheme 3. Reduction of 4-nitroindazole with SnCl2 in alcohol. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. [Link]

  • ResearchGate. (n.d.). Scheme 2. Reduction of 3-nitrophtalic anhydride with SnCl2 in various alcohols. [Link]

  • Royal Society of Chemistry. (2025). Indazole enhances Ru-catalyzed hydrogenation of unsaturated bonds. Organic Chemistry Frontiers. [Link]

  • PMC. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • PMC. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]

  • PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). [Link]

  • ResearchGate. (2025). Regioselective synthesis of novel substituted indazole-5,6-diamine derivatives | Request PDF. [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Quora. (2017). Why is o-nitro phenol more acidic than o-methoxy phenol?[Link]

  • ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage...[Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Reddit. (2023). my nitro refuses to be reduced : r/Chempros. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - SnCl2. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Iron (Fe). [Link]

  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF. [Link]

  • PMC. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • ACS Publications. (2026). Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. [Link]

  • Lead Sciences. (n.d.). 4-Bromo-3-methoxy-1H-indazole. [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

  • Reddit. (2022). Aryl methyl ether cleavage : r/Chempros. [Link]

  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?[Link]

  • YouTube. (2021). Reduction of aromatic nitro compounds using Fe and HCl gives. [Link]

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

Sources

Optimization

Troubleshooting low conversion rates in N-alkylation of 3-Bromo-6-methoxy-4-nitro-1H-indazole

Topic: Troubleshooting low conversion rates in N-alkylation of 3-Bromo-6-methoxy-4-nitro-1H-indazole Content Type: Technical Support Center / Troubleshooting Guide Case ID: IND-4NO2-ALK-001 Status: Open Severity: High (P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low conversion rates in N-alkylation of 3-Bromo-6-methoxy-4-nitro-1H-indazole Content Type: Technical Support Center / Troubleshooting Guide

Case ID: IND-4NO2-ALK-001 Status: Open Severity: High (Process Bottleneck) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The N-alkylation of 3-Bromo-6-methoxy-4-nitro-1H-indazole presents a "perfect storm" of synthetic challenges. The substrate combines significant steric hindrance (3-bromo) with profound electronic deactivation (4-nitro).[1] Users typically report <10% conversion or stalled reactions when applying standard indazole alkylation protocols (e.g.,


/Acetone).

This guide addresses the root cause: the nucleophilic passivation of the indazole anion. The 4-nitro group, acting as a powerful electron-withdrawing group (EWG), stabilizes the negative charge on the nitrogen to such a degree that it becomes a reluctant nucleophile. Successful conversion requires a shift from "mild" conditions to "forcing" conditions that destabilize the anion or increase the electrophilicity of the alkylating agent.

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.

TroubleshootingFlow Start START: Analyze Reaction Mixture (LCMS/NMR) Outcome What is the primary outcome? Start->Outcome NoRxn >90% Starting Material (No Reaction) Outcome->NoRxn LowYield Low Conversion (<50%) Stalled Reaction Outcome->LowYield WrongIso High Conversion but Wrong Regioisomer (N2) Outcome->WrongIso Decomp Complex Mixture / Decomposition Outcome->Decomp CheckBase Check Base Strength Is pKa(Base) > pKa(Indazole)? NoRxn->CheckBase CheckSolv Check Solvent Polarity Are you using THF/Acetone? LowYield->CheckSolv CheckSterics Check 3-Pos Sterics Is 3-Br directing N1? WrongIso->CheckSterics SwitchBase Action: Switch to NaH or Cs2CO3 (See Protocol A) CheckBase->SwitchBase Base too weak (e.g., K2CO3) CheckTemp Check Temperature Is T < 60°C? IncreaseTemp Action: Heat to 80-100°C (Activation Energy Barrier) CheckTemp->IncreaseTemp Yes CheckSolv->CheckTemp No (already using DMF) SwitchSolv Action: Switch to DMF or NMP (Dissolve Anion) CheckSolv->SwitchSolv Yes ThermoControl Action: Switch to Thermodynamic Conditions (High T, Reversible) CheckSterics->ThermoControl

Caption: Diagnostic logic for identifying the root cause of alkylation failure. Blue nodes indicate start, Red/Yellow indicate failure states, and Green indicates corrective actions.

Part 2: Troubleshooting Guide (FAQ)

Issue 1: "I am using Potassium Carbonate ( ) in DMF, but the starting material remains unchanged."

Diagnosis: Insufficient Deprotonation / Ion Pairing. The 4-nitro group lowers the pKa of the indazole NH (estimated pKa ~10-11), making it easy to deprotonate. However, the resulting anion is highly stabilized and "tightly" paired with the potassium cation, reducing its reactivity. Furthermore, the 3-bromo group adds steric bulk, hindering the approach of the electrophile.

Corrective Action:

  • Switch to Cesium Carbonate (

    
    ):  The "Cesium Effect" is critical here. The larger Cesium radius forms a looser ion pair with the indazole anion compared to Potassium, increasing the nucleophilicity of the nitrogen [1].
    
  • Upgrade to Sodium Hydride (NaH): If carbonate bases fail, use NaH (60% in oil) in anhydrous DMF or THF. This ensures irreversible deprotonation. Warning: NaH + DMF can be hazardous at high temperatures; quench carefully.

Issue 2: "The reaction stalls at 40-50% conversion."

Diagnosis: Nucleophilic Passivation (Electronic Deactivation). The 4-nitro and 3-bromo substituents are both electron-withdrawing.[1] This reduces the electron density on the nitrogen atoms, making the


 attack on the alkyl halide sluggish. The reaction rate is likely so slow at room temperature that it effectively stalls.

Corrective Action:

  • Increase Temperature: This reaction has a high activation energy. Heat the reaction to 60°C – 90°C .

  • Add Iodide Source: Add 10-20 mol% TBAI (Tetrabutylammonium iodide) or NaI.[1] This generates the more reactive alkyl iodide in situ (Finkelstein reaction), which reacts faster with the poor indazole nucleophile.

Issue 3: "I am getting a mixture of N1 and N2 isomers. How do I favor N1?"

Diagnosis: Competing Steric and Electronic Effects.[2][3][4]

  • N1 Preference: The 3-Bromo group sterically hinders the N2 position (which is proximal to C3), generally favoring N1 alkylation [2].

  • N2 Risk: However, the 4-nitro group is electronically distinct. While 7-nitro groups strongly direct to N2 [3], a 4-nitro group primarily deactivates the ring.[1] If the electrophile is small (e.g., MeI), N2 alkylation may still occur.

Corrective Action:

  • Thermodynamic Control: N1-alkylindazoles are generally the thermodynamic product.[1][3] Run the reaction at higher temperatures (

    
    ) to allow equilibration, or use conditions that favor the thermodynamic product (e.g., NaH/THF) [1].
    
  • Avoid Protic Solvents: Do not use alcohols, as hydrogen bonding can alter the nucleophilicity ratio between N1 and N2.

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (For High Conversion)

Recommended for difficult substrates like 4-nitroindazoles.[1]

ParameterConditionRationale
Solvent Anhydrous DMF (N,N-Dimethylformamide)High dielectric constant dissociates ion pairs; dissolves nitro-indazole.[1]
Base

(2.0 equiv)
Cesium effect promotes loose ion pairing and higher reactivity [1].
Temperature 80°COvercomes the high activation energy of the deactivated nucleophile.
Additive TBAI (0.1 equiv)Catalyzes

reaction via in situ alkyl iodide formation.
Concentration 0.1 M - 0.2 MStandard concentration to maintain rate.[1]

Step-by-Step:

  • Dissolve 3-Bromo-6-methoxy-4-nitro-1H-indazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add

    
      (2.0 equiv) and TBAI  (0.1 equiv).
    
  • Stir at Room Temperature (RT) for 15 minutes. Note: The solution often turns deep red/orange due to anion formation.

  • Add the Alkyl Halide (1.2 – 1.5 equiv).

  • Heat to 80°C and monitor by LCMS.

  • Expected Time: 2 – 6 hours.

Protocol B: The "Strong Base" Alternative (If Protocol A fails)

Use this if the electrophile is secondary or unreactive.

  • Cool a solution of substrate in anhydrous THF or DMF to 0°C.

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise.[2] Evolution of

    
     gas will be observed.
    
  • Stir for 30 mins at 0°C

    
     RT to ensure complete deprotonation.
    
  • Add Alkyl Halide (1.2 equiv).[5]

  • Heat to 60°C.

Part 4: Comparative Data (Base & Solvent Screen)[1]

The following table summarizes typical conversion rates for electron-deficient indazoles (based on internal application data and literature precedents [1, 2]).

EntryBaseSolventTemp (°C)Conversion (24h)N1:N2 RatioNotes
1

AcetoneReflux< 5%N/AFail. Base/Solvent too weak.[1]
2

DMFRT15%60:40Slow reaction; poor regioselectivity.
3

DMF80°C> 95% > 90:10 Recommended. High conversion & selectivity.
4NaHTHF60°C85%> 95:5Good selectivity (N1), but requires dry conditions.
5DBUMeCN80°C40%70:30Organic bases often insufficient for this substrate.

Part 5: Mechanism of Deactivation

Understanding why the reaction fails is key to fixing it.

Mechanism cluster_factors Deactivating Factors Substrate 3-Br-4-NO2-Indazole Deprotonation Deprotonation (Base) Substrate->Deprotonation Anion Indazole Anion (Highly Stabilized) Deprotonation->Anion Fast TransitionState Transition State (High Energy) Anion->TransitionState Slow (Rate Limiting) Due to EWG Deactivation Product N-Alkylated Product TransitionState->Product NO2 4-NO2 Group: Resonance Withdrawal NO2->Anion Stabilizes Br 3-Br Group: Inductive Withdrawal + Steric Bulk Br->Anion Stabilizes Br->TransitionState Hindering

Caption: Mechanistic pathway highlighting the stabilization of the anion by the 4-nitro and 3-bromo groups, which increases the activation energy for the alkylation step.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org.[1][3][4][6] Chem. 2021, 17, 1939–1951.[3][7][8] [Link] Key Insight: Establishes the superiority of NaH/THF and Cs2CO3/DMF for electron-deficient indazoles.[1]

  • Development of a selective and scalable N1-indazole alkylation. RSC Adv., 2024, 14, 6367–6373.[9] [Link] Key Insight: Discusses thermodynamic control and steric influence on N1 vs N2 selectivity.

  • Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. J. Org. Chem. 2022, 87, 9, 5603–5616. [Link] Key Insight: Details the electronic impact of nitro groups at different positions (4, 5, 6, 7) on indazole reactivity.[1][2][3][4][6][10]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Bromo- vs. 3-Iodoindazole Derivatives

Topic: Comparative Reactivity of 3-Bromo vs 3-Iodo Indazole Derivatives Content Type: Publish Comparison Guide [1] Executive Summary: The C3 Functionalization Gateway For medicinal chemists, the indazole scaffold is a "p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of 3-Bromo vs 3-Iodo Indazole Derivatives Content Type: Publish Comparison Guide

[1]

Executive Summary: The C3 Functionalization Gateway

For medicinal chemists, the indazole scaffold is a "privileged structure," ubiquitous in kinase inhibitors (e.g., Axitinib) and varying receptor modulators. The C3 position is a critical vector for expanding chemical space. However, the choice between 3-bromoindazole and 3-iodoindazole precursors is rarely arbitrary; it dictates the synthetic strategy, condition severity, and orthogonal selectivity.

This guide objectively compares these two derivatives, providing experimental evidence to support decision-making in drug discovery workflows.

Quick Comparison Matrix
Feature3-Iodoindazole Derivatives3-Bromoindazole Derivatives
C-X Bond Energy ~57 kcal/mol (Weaker, more reactive)~66 kcal/mol (Stronger, less reactive)
Pd-Oxidative Addition Fast (Rate-limiting step is often transmetallation)Slower (Rate-limiting step is often oxidative addition)
Lithium-Halogen Exchange Rapid at -78°C with n-BuLi or i-PrMgClRequires t-BuLi or elevated temps; slower exchange
Cost & Stability More expensive; light-sensitive (store in amber)Cheaper; generally bench-stable
Primary Use Case Mild conditions, sequential coupling, late-stage functionalizationScale-up, harsh conditions, cost-sensitive early intermediates

Synthesis of Precursors: Accessibility & Yields

Before reactivity can be compared, accessibility must be established. 3-Iodoindazoles are often easier to synthesize in high purity under mild conditions compared to their bromo-analogues, which may require harsh brominating agents.

Pathway A: 3-Iodoindazole Synthesis (Recommended)
  • Method: Direct iodination using Iodine (

    
    ) and Potassium Hydroxide (KOH).
    
  • Mechanism: Electrophilic aromatic substitution via an iodonium intermediate, facilitated by the basic deprotonation of N1.

  • Typical Yield: 85–98%

  • Advantage: High regioselectivity for C3; rarely touches the benzene ring (C4-C7).

Pathway B: 3-Bromoindazole Synthesis[3]
  • Method: Bromination with Bromine (

    
    ) in Acetic Acid/NaOAc or NBS.
    
  • Mechanism: Electrophilic bromination.

  • Typical Yield: 70–85%

  • Challenge: Regioselectivity can be an issue on electron-rich indazoles; over-bromination is possible.

SynthesisPathways Figure 1: Comparative Synthesis Pathways for C3-Haloindazoles Indazole 1H-Indazole (Starting Material) I2_KOH I2 / KOH / DMF (RT, 1-3h) Indazole->I2_KOH Br2_AcOH Br2 / AcOH / NaOAc (Reflux) Indazole->Br2_AcOH IodoProd 3-Iodoindazole (Yield: >90%) I2_KOH->IodoProd High Selectivity BromoProd 3-Bromoindazole (Yield: ~75%) Br2_AcOH->BromoProd Moderate Selectivity

Palladium-Catalyzed Cross-Coupling: The Core Comparison

The most distinct difference lies in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

Reactivity Hierarchy & Sequential Coupling

The C-I bond undergoes oxidative addition to Pd(0) significantly faster than the C-Br bond. This property is exploited in sequential cross-coupling strategies.[1]

  • Experiment: If a molecule contains both 3-I and 6-Br (e.g., 6-bromo-3-iodoindazole), the 3-I position can be selectively coupled first using mild conditions, leaving the 6-Br intact for a second reaction.

SequentialCoupling Figure 2: Sequential Functionalization Strategy (I > Br Selectivity) Start 6-Bromo-3-iodo-1H-indazole Step1 Step 1: Suzuki Coupling Pd(PPh3)4, Na2CO3, 60°C (Mild Conditions) Start->Step1 Intermed Intermediate: 3-Aryl-6-bromo-1H-indazole (C-Br Intact) Step1->Intermed Selective C-I Activation Step2 Step 2: Buchwald-Hartwig Pd2(dba)3, XPhos, 110°C (Forcing Conditions) Intermed->Step2 Final Final Product: 3-Aryl-6-amino-1H-indazole Step2->Final C-Br Activation

Suzuki-Miyaura Coupling Performance[5]
  • 3-Iodoindazoles:

    • Catalyst: Standard Pd(

      
      )
      
      
      
      or Pd(dppf)
      
      
      .
    • Base/Solvent:

      
       or 
      
      
      
      in DME/Water.
    • Temperature: 60–80°C.

    • Outcome: High yields (>90%). Works well even with unprotected (free NH) indazoles if base concentration is managed.

  • 3-Bromoindazoles:

    • Catalyst: Requires more active systems like Pd(OAc)

      
      /SPhos or XPhos Pd G2.
      
    • Conditions: Often requires microwave irradiation at 120–140°C or reflux in dioxane for 12+ hours.

    • Outcome: Yields are variable (50–80%). Unprotected derivatives may suffer from catalyst poisoning due to the harsher conditions required to break the C-Br bond.

Metal-Halogen Exchange (Lithiation)

For introducing electrophiles other than aryl groups (e.g., formylation with DMF, carboxylation with


), metal-halogen exchange is the method of choice.
The "Self-Validating" Protocol: 3-Iodo Exchange

The 3-iodo derivative is superior here because the Iodine-Lithium exchange is faster than the rate of deprotonation or nucleophilic attack on the ring.

Protocol: C3-Formylation of N-Boc-3-Iodoindazole

  • Preparation: Dissolve N-Boc-3-iodoindazole (1.0 eq) in anhydrous THF. Cool to -78°C under Argon.

  • Exchange: Add i-PrMgCl·LiCl (Turbo Grignard) or n-BuLi (1.1 eq) dropwise.

    • Validation Point: The exchange is complete within 5–10 minutes for Iodo. (Bromo would require 30-60 mins or warmer temps, risking Boc cleavage).

  • Quench: Add anhydrous DMF (3.0 eq). Stir for 30 mins at -78°C.

  • Workup: Warm to RT, quench with sat.

    
    .
    
  • Result: 3-Formylindazole is obtained. Using 3-bromoindazole often leads to incomplete exchange or "dance" reactions (halogen migration) if temperatures are raised too high.

Decision Matrix: When to Use Which?

ScenarioRecommended DerivativeScientific Rationale
Complex Substrate (Late Stage) 3-Iodo Milder conditions preserve sensitive functional groups on the rest of the molecule.
Sequential Coupling Needed 3-Iodo Allows "programmed" reactivity (react I first, then Br/Cl later).
Cost-Sensitive Scale Up 3-Bromo Significant cost savings on kg scale; harsh conditions are acceptable in process chem.
Unprotected (NH) Indazole 3-Iodo Lower temps prevent N-metalation interference/poisoning of the Pd catalyst.
Reaction with t-BuLi 3-Bromo t-BuLi is strong enough to exchange Br efficiently; Iodo might be "too" reactive (Wurtz coupling side products).

References

  • BenchChem. (2025).[2][3][4][5] A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6. Link

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Link

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. Link

  • ResearchGate. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Link

  • Unibrom. (2025). 6-Bromo-3-iodo-1H-indazole: A Versatile Molecular Building Block. Link

  • NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-6-methoxy-4-nitro-1H-indazole

Executive Summary: The "Precautionary Principle" in Action Handling 3-Bromo-6-methoxy-4-nitro-1H-indazole (CAS: 1000341-13-8) requires a safety protocol that transcends generic SDS recommendations. As a functionalized ni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precautionary Principle" in Action

Handling 3-Bromo-6-methoxy-4-nitro-1H-indazole (CAS: 1000341-13-8) requires a safety protocol that transcends generic SDS recommendations. As a functionalized nitro-indazole, this compound presents a triad of risks: acute toxicity (characteristic of nitro-heterocycles), chemical reactivity (labile bromine), and electrostatic sensitivity (dry nitro powders).

This guide replaces standard "check-the-box" safety with a risk-based operational strategy , ensuring data integrity and personnel safety during synthesis and screening workflows.

Part 1: Critical Hazard Profile & Mechanism

To select the right PPE, we must understand the causality of the hazard.

Functional GroupHazard MechanismOperational Implication
Nitro (-NO₂) Redox Cycling & Sensitization: Nitro groups can undergo enzymatic reduction in vivo, leading to reactive intermediates (nitroso/hydroxylamine) that modify DNA/proteins.Strict Inhalation Control: Treat dust as a potential mutagen/sensitizer. Use static-dissipative tools.
Bromo (-Br) Alkylating Potential: The C-Br bond, while aromatic, activates the scaffold for cross-coupling. In biological systems, it can act as a weak alkylator or irritant.Contact Barrier: Skin absorption must be zero. Double-gloving is mandatory to prevent permeation.
Indazole Core Pharmacological Activity: As a kinase inhibitor scaffold, it is designed to bind enzymes with high affinity.Unknown Potency: Treat as a high-potency API (HPAPI) until IC50 data proves otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. This matrix defines the Barrier of Protection (BoP) required for specific unit operations.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile (ASTM D6319) • Inner: 4 mil (Blue/White)• Outer: 5-8 mil (Purple/Black)• Alternative: Silver Shield® (Laminate) for >30 min solvent work.Permeation Lag Time: Nitro-aromatics can permeate thin nitrile in <15 mins. Double gloving provides a visual breach indicator and extends breakthrough time.
Respiratory Engineering Control Primary: Class II, Type A2 Biosafety Cabinet or Fume Hood.PPE Secondary: N95/P100 (if outside hood).Aerosol Containment: Fine powders aerosolize during weighing. The nitro group increases the risk of respiratory sensitization.
Eye/Face Chemical Goggles (ANSI Z87.1+) Note: Safety glasses are inadequate for powders.Mucosal Protection: Goggles seal the orbital area against floating dust particles that glasses allow to bypass.
Body Tyvek® Lab Coat (Disposable) with elastic cuffs.Particulate Trap: Cotton coats trap dust in fibers, creating a secondary exposure source in the breakroom/office. Tyvek repels particulates.

Part 3: Operational Protocol (Step-by-Step)

This protocol utilizes a "Zone of Control" approach to minimize contamination spread.

Workflow Visualization: Weighing & Solubilization

HandlingProtocol cluster_check Safety Checkpoint Start Start: Solid Handling StaticCheck Step 1: Static Neutralization (Use Ionizer bar or Anti-static Gun) Start->StaticCheck Pre-check Weighing Step 2: Weighing (Inside Fume Hood/BSC only) StaticCheck->Weighing Zero Potential SolventAdd Step 3: Solvent Addition (Add solvent SLOWLY down vessel wall) Weighing->SolventAdd Solid Secured Spill Spill Detected? Weighing->Spill Dissolution Step 4: Dissolution (Vortex/Sonication - CAP TIGHTLY) SolventAdd->Dissolution Min. Aerosol Waste Disposal: Halogenated Waste Dissolution->Waste Post-Exp Clean Wet Wipe Method (Do NOT sweep) Spill->Clean Yes Clean->Waste

Figure 1: Safe handling workflow emphasizing static control and aerosol minimization.

Detailed Methodology

1. Static Neutralization (Critical for Nitro-Indazoles):

  • Why: Dry nitro-heterocycles can accumulate static charge, leading to "fly-away" powder (exposure risk) or spark discharge (ignition risk).

  • Protocol: Pass an anti-static gun (e.g., Zerostat) over the vial and spatula before opening. Use ceramic or Teflon-coated spatulas ; avoid metal-on-glass friction.

2. The "Wet-Wetting" Technique for Solubilization:

  • Why: Adding solvent directly onto a pile of hydrophobic powder creates a "dust puff."

  • Protocol:

    • Place the weigh boat/vial in the hood.

    • Gently add the solid.

    • Add the solvent (e.g., DMSO) down the side of the vessel wall , allowing it to wash over the solid slowly. This suppresses dust generation immediately.

3. Decontamination:

  • Self-Validation: After handling, wipe the work surface with a white chemically resistant wipe soaked in methanol. If the wipe turns yellow (characteristic of nitro compounds), your containment failed—review your technique.

Part 4: Disposal & Emergency Response

Waste Classification:

  • Stream: Halogenated Organic Waste (Due to Bromine content).

  • Segregation: Do NOT mix with strong oxidizers or strong bases (risk of nucleophilic aromatic substitution leading to exothermic runaway).

Spill Response (Solid):

  • Evacuate the immediate 3-meter radius.

  • Don PPE: Full goggles, double gloves, N95.

  • Cover: Gently cover the spill with a solvent-dampened pad (Acetone or Ethanol) to prevent dust.

  • Scoop: Use a plastic scoop (non-sparking). Do not dry sweep.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21501, 5-Nitroindazole (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Laboratory Standard). Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-methoxy-4-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-methoxy-4-nitro-1H-indazole
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